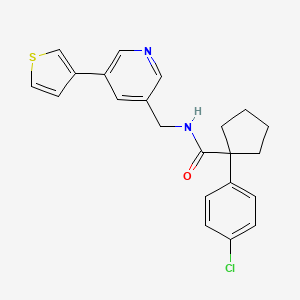
1-(4-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide” is a complex organic compound. It contains several functional groups and rings, including a chlorophenyl group, a thiophene ring, a pyridine ring, and a cyclopentanecarboxamide group12. The molecular formula of this compound is C22H21ClN2OS, and its molecular weight is 396.9312.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. However, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups means it could potentially undergo a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general predictions can be made based on its functional groups - for example, the presence of a carboxamide group could result in hydrogen bonding, affecting its solubility and melting point.
Scientific Research Applications
Developments in Antiplatelet and Antithrombotic Drugs
Research on compounds like (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlights the significance of synthetic methodologies in developing pharmaceuticals with chlorophenyl and thiophenyl components. This underlines the importance of facile synthetic approaches for the creation of medically relevant compounds (Saeed et al., 2017).
Antitubercular Activity of Heteroaromatic Compounds
Investigations into 2-isonicotinoylhydrazinecarboxamide and its derivatives, with focus on heteroaromatic compounds, demonstrate their potential antitubercular activity. Such studies indicate the therapeutic potential of incorporating pyridin-3-yl and thiophen-3-yl groups into compounds for treating tuberculosis (Asif, 2014).
Thiophene Analogues and Carcinogenicity
The synthesis and evaluation of thiophene analogues of known carcinogens, exploring the impact of thiophene as an isosteric replacement for aromatic rings, provide insights into the chemical behavior and potential risks associated with thiophene-containing compounds. This research contributes to understanding the carcinogenic potential of structurally similar compounds (Ashby et al., 1978).
Cytochrome P450 Isoform Inhibitors
The study on chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, underscores the relevance of understanding how compounds with specific functional groups can modulate enzyme activity. This research could be indirectly relevant to designing compounds with targeted biological activities (Khojasteh et al., 2011).
Antimicrobial Triclosan and By-products
The review on triclosan's environmental impact, a compound with chlorophenyl groups, offers insights into the ecological and toxicological considerations of using chlorophenyl-containing compounds. Understanding the degradation and persistence of such compounds is crucial for assessing their environmental footprint (Bedoux et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity, which is currently unknown. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. This could include experimental studies to determine its physical and chemical properties, reactivity, and potential uses.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a detailed and accurate analysis, specific experimental data and studies would be required.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-20-5-3-19(4-6-20)22(8-1-2-9-22)21(26)25-13-16-11-18(14-24-12-16)17-7-10-27-15-17/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJJLUEXVPZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
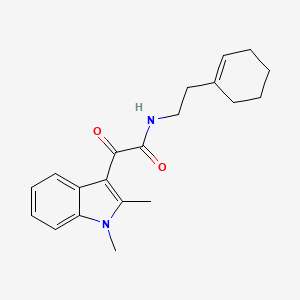
![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)
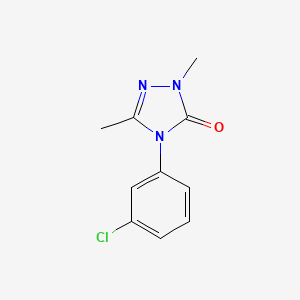
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)
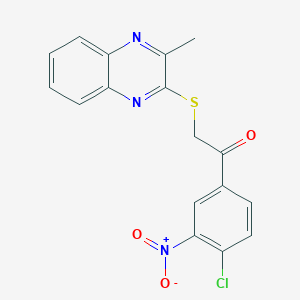
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)
![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
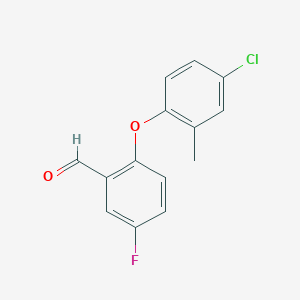
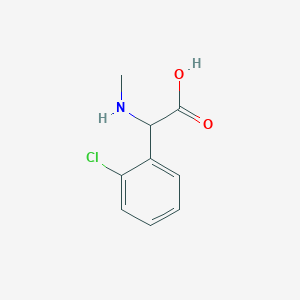
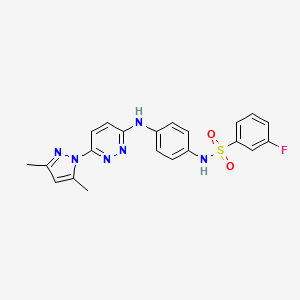
![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)